Ranolazin-Dihydrochlorid

Übersicht

Beschreibung

Synthesis Analysis

Ranolazine dihydrochloride has been synthesized through various innovative approaches aiming at improving yield, reducing environmental impact, and simplifying the synthesis process. One notable method involves a four-step procedure starting from basic chemical precursors like o-methoxyphenol, 2, 6-dimethylaniline, piperazine, and epoxychloropropane, achieving ranolazine dihydrochloride in good yield. The structure of the synthesized compound has been validated using techniques like MS, 1H-NMR, and 13C-NMR spectra (Li Zhong-jun, 2003). Another approach, described as “all water chemistry,” showcases an eco-friendly, concise total synthesis of ranolazine in its racemic and enantiopure forms, highlighting the distinct advantages of using water as the reaction medium over traditional organic solvents (Damodara N. Kommi, Dinesh Kumar, A. Chakraborti, 2013).

Wissenschaftliche Forschungsanwendungen

Behandlung von ischämischer Herzkrankheit

Ranolazin ist als Antianginikum zugelassen und weist ein insgesamt günstiges Sicherheitsprofil auf . Es wird als Zweitlinientherapie bei Patienten mit stabiler oder schlecht kontrollierter chronischer Angina pectoris eingesetzt, die auf andere Medikamente nicht ansprechen . Es wurde ursprünglich als metabolischer Modulator entwickelt .

Hemmung des späten kardialen Natriumstroms

Ranolazin wurde als Hemmer des späten kardialen Natriumstroms identifiziert . Diese Wirkung ist an den antiarrhythmischen Effekten dieses Medikaments beteiligt, sowohl bei supraventrikulären als auch bei ventrikulären Arrhythmien .

Blockierung anderer Ionenströme

Neben dem späten kardialen Natriumstrom blockiert Ranolazin auch andere Ionenströme, darunter den hERG/Ikr-Kaliumsrom . Diese Eigenschaft trägt zu seinen antiarrhythmischen Wirkungen bei .

Behandlung von Vorhofflimmern

Es wurde gezeigt, dass Ranolazin bei der Behandlung von Vorhofflimmern wirksam ist . Es verlängert die atriale Aktionspotenzialdauer (APD) und die effektive Refraktärzeit (ERP) mit geringerer Wirkung auf die ventrikuläre Elektrophysiologie .

Hemmung von TASK-1-Kaliumkanälen

Wirkmechanismus

Mode of Action

Ranolazine dihydrochloride interacts with its primary target, the late phase of the inward sodium channel, by inhibiting its activity . This inhibition reduces intracellular sodium concentrations, which in turn decreases calcium influx via the sodium-calcium exchange process .

Biochemical Pathways

The inhibition of the late phase of the inward sodium current by Ranolazine dihydrochloride affects the sodium-calcium exchange process, leading to decreased cytosolic calcium . This reduction in calcium overload is believed to be critical in alleviating decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .

Pharmacokinetics

Ranolazine dihydrochloride is extensively absorbed after oral administration . The absolute bioavailability ranges from 35% to 50% . Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours .

Result of Action

The molecular and cellular effects of Ranolazine dihydrochloride’s action primarily involve the reduction of intracellular calcium overload . This reduction is believed to alleviate the decreased left ventricular relaxation caused by ischemia and reperfusion . Additionally, it has been shown to suppress the metastatic abilities of certain cancers .

Action Environment

The action, efficacy, and stability of Ranolazine dihydrochloride can be influenced by various environmental factors. For instance, under hypoxic conditions common to growing tumors, Ranolazine dihydrochloride has been shown to inhibit invasiveness of cancer cells . Furthermore, the departure from dose proportionality for this drug is modest, with increases in steady-state C max and area under plasma concentration-time curve (AUC) from 0 to 12 hours of 2.5- and 2.7-fold, respectively .

Eigenschaften

IUPAC Name |

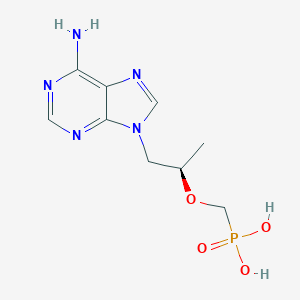

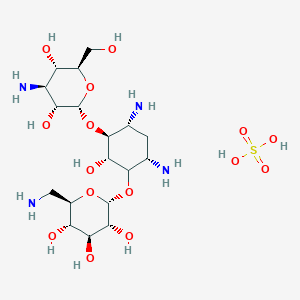

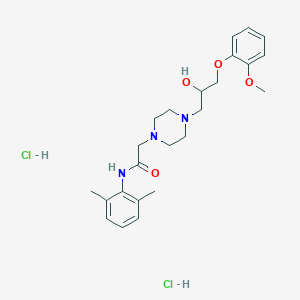

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4.2ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNSNFZXAZXOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904741 | |

| Record name | Ranolazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95635-56-6 | |

| Record name | Ranolazine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranolazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2�,6�-xylidide dihydrochloride, N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANOLAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F71253DJUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Ranolazine Dihydrochloride in treating angina?

A1: Ranolazine Dihydrochloride acts as an inhibitor of late sodium current (INa,L) in cardiac myocytes [, ]. This action reduces intracellular sodium overload, subsequently decreasing calcium influx and mitigating myocardial ischemia. This mechanism differentiates it from traditional antianginal agents like calcium channel blockers and nitrates, making it a valuable therapeutic option.

Q2: What are the major degradation products observed during forced degradation studies of Ranolazine Dihydrochloride?

A2: Forced degradation studies, as detailed in one of the papers [], revealed that Ranolazine Dihydrochloride undergoes degradation under acidic, basic, oxidative, and dry heat conditions. The identified degradation products are o-Methoxyphenol and 2,6-Dimethylaniline. Interestingly, the drug remained stable under wet heat and UV light exposure.

Q3: How was the stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for Ranolazine Dihydrochloride validated?

A3: The researchers employed a comprehensive validation procedure for the developed RP-HPLC method []. This involved assessing various parameters including accuracy, precision, linearity, specificity, robustness, limit of detection, and limit of quantification. The method demonstrated the ability to effectively separate and quantify Ranolazine Dihydrochloride from its degradation products, making it suitable for stability studies and quality control.

Q4: Has Ranolazine Dihydrochloride demonstrated any antiviral potential?

A4: Interestingly, a study [] explored the potential of repurposing existing drugs, including Ranolazine Dihydrochloride, for antiviral activity against influenza A virus. Computational analysis suggested Ranolazine Dihydrochloride could interact with the sodium channel voltage-gated type v alpha subunit (SCN5A). Experimental validation confirmed that Ranolazine Dihydrochloride exhibited significant plaque reduction in Madin Darby canine kidney (MDCK) cells and showed antiviral activity in both MDCK and adenocarcinoma human alveolar basal epithelial (A549) cell lines. This highlights the possibility of Ranolazine Dihydrochloride having a broader therapeutic application beyond its established use as an antianginal agent.

Q5: What are the limitations of Ranolazine Dihydrochloride as an anti-atrial fibrillation agent?

A5: While Ranolazine Dihydrochloride shows promise in managing atrial fibrillation, research [] suggests its efficacy might be limited. Electropharmacological studies in halothane-anesthetized dogs revealed that while Ranolazine Dihydrochloride prolongs atrial and ventricular effective refractory periods, it also exhibits cardiodepressive effects and delays ventricular depolarization and repolarization. The calculated ΔAERP/ΔVERP ratio for Ranolazine Dihydrochloride suggests a potentially lower efficacy compared to drugs like dronedarone, amiodarone, bepridil, and dl-sotalol.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.